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Introduction

Gastrin, a peptide hormone renowned for its central role in stimulating gastric acid secretion, is
derived from a larger precursor molecule, preprogastrin. Post-translational processing of
preprogastrin yields a variety of peptide fragments, each with potentially distinct biological
activities. While the C-terminal fragments of gastrin, particularly amidated gastrin-17 (G17 or
Gastrin 1), are well-characterized for their potent acid-stimulating and trophic effects mediated
through the cholecystokinin B receptor (CCKBR), the biological significance of the N-terminal
fragments has remained more enigmatic. This technical guide provides an in-depth analysis of
the current understanding of Gastrin | N-terminal fragments, focusing on their known biological
functions, the quantitative aspects of their activity, and the experimental methodologies used
for their study. Emerging evidence suggests that these fragments are not merely inactive
byproducts of hormone processing but may possess unique regulatory functions, particularly in
the inhibition of gastric acid secretion and potentially in modulating cell growth and survival.

From Precursor to Active Fragments: The
Processing of Gastrin

The journey from the gastrin gene to bioactive peptides involves a series of precise enzymatic
cleavages. The initial transcript codes for preprogastrin, which is then processed into
progastrin.[1][2] Progastrin subsequently undergoes further cleavage to produce various forms
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of gastrin, including Gastrin-34 ("big gastrin”) and Gastrin-17 ("little gastrin” or Gastrin I), as

well as N-terminal and C-terminal fragments.[3][4]
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Progastrin Processing Cascade

Biological Significance of Gastrin | N-Terminal
Fragments

The primary and most consistently reported biological function of N-terminal gastrin fragments
is the inhibition of gastric acid secretion. This stands in stark contrast to the potent stimulatory

effect of C-terminal amidated gastrin.

Inhibition of Gastric Acid Secretion

Seminal and recent studies have demonstrated that N-terminal fragments of progastrin, which
encompass the N-terminal sequence of Gastrin I, can inhibit gastrin-stimulated gastric acid
secretion in humans.[5][6][7] This inhibitory effect appears to be dependent on the presence of

the N-terminal pentapeptide of progastrin.[6][8]
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Effect on Gastrin-

Fragment Dose 17 Stimulated Acid  Reference
Secretion
Progastrin Fragment ) 30% decrease (P <
High dose [5]18]
1-35 0.05)
Progastrin Fragment ) o
6.35 Equimolar to 1-35 No significant effect [5161[8]
) 36% inhibition of
Gastrin-17 Fragment ] )
113 125 pmol/kg/h meal-stimulated acid [7]
secretion (P < 0.05)
) 66% inhibition of
Gastrin-17 Fragment ) )
113 400 pmol/kg/h meal-stimulated acid [7]
secretion (P < 0.05)
_ No influence on basal
N-terminal G-34 )
75-1000 pmol/kg/h or G-17 stimulated [9]

Fragment (1-17)

acid output

Table 1: Quantitative Effects of N-Terminal Gastrin Fragments on Gastric Acid Secretion.

The precise mechanism of this inhibition remains to be fully elucidated. A specific receptor for

these N-terminal fragments has not yet been identified.[6] It is hypothesized that the inhibitory

action may be mediated directly on parietal cells or indirectly through the release of inhibitory

paracrine factors, such as somatostatin.[6]
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Opposing Effects on Acid Secretion

Cell Proliferation and Apoptosis

The role of N-terminal gastrin fragments in cell proliferation and apoptosis is less clear and
appears to be context-dependent. While progastrin and glycine-extended gastrins (which
include the N-terminal sequence) have been shown to have proliferative and anti-apoptotic
effects in colon cancer cells, the specific actions of the cleaved N-terminal fragments are not
well-defined.[10][11][12] Some studies suggest that N-terminal fragments of G17, such as
G17(1-12), can stimulate the proliferation of certain colon cancer cell lines (e.g., DLD-1 and HT-
29), implying the existence of a growth-promoting receptor distinct from the CCK2 receptor.[13]
[14] However, shorter fragments, while still able to bind, may not activate the receptor and
stimulate proliferation.[13][14]

Conversely, there is also evidence that gastrin can induce apoptosis in some gastric cancer
cells, but this effect is generally attributed to signaling through the CCK2 receptor.[15][16] The
direct impact of isolated N-terminal fragments on apoptosis is an area requiring further
investigation.

Signaling Pathways: An Uncharted Territory

While the signaling pathways for C-terminal amidated gastrin acting through the CCK2 receptor
are well-documented, involving Gq proteins, phospholipase C, and downstream activation of
protein kinase C and mitogen-activated protein kinase (MAPK) pathways like ERK, the
signaling cascade for N-terminal fragments is largely unknown.[17][18][19] The lack of an
identified specific receptor is a major hurdle. Given the proliferative effects observed in some
cancer cell lines, it is plausible that these fragments could engage pathways such as the
MAPK/ERK or PI3K/Akt signaling cascades, which are common mediators of cell growth and
survival.[20][21][22] However, direct evidence for the activation of these pathways by isolated
N-terminal gastrin fragments is currently limited.
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Experimental Protocols
Human Infusion Studies for Gastric Acid Secretion

Objective: To determine the in vivo effect of N-terminal gastrin fragments on gastric acid

secretion.
Methodology (adapted from movers et al., 2017):[6]
o Subject Recruitment: Healthy volunteers are recruited after providing informed consent.

» Gastric Intubation: A nasogastric tube is inserted to allow for continuous aspiration of gastric

juice.
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Basal Acid Output Measurement: A basal period of gastric juice collection is performed to
determine the baseline acid secretion rate.

Gastrin-17 Infusion: A continuous intravenous infusion of synthetic human gastrin-17 is
administered to stimulate gastric acid secretion to a steady state.

N-Terminal Fragment Infusion: While continuing the gastrin-17 infusion, a continuous
intravenous infusion of the synthetic N-terminal gastrin fragment (e.g., progastrin fragment 1-
35) is administered at varying doses.

Gastric Juice Collection and Analysis: Gastric juice is collected in fractions throughout the
experiment. The volume of each fraction is measured, and the acid concentration is
determined by titration with NaOH to a pH of 7.0.

Blood Sampling: Venous blood samples are collected at regular intervals to measure plasma
concentrations of gastrin-17 and the infused N-terminal fragment using specific
radioimmunoassays.

Data Analysis: The acid output is calculated for each collection period. Statistical analysis is
performed to compare acid secretion rates during gastrin-17 infusion alone versus co-
infusion with the N-terminal fragment.
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Objective: To assess the effect of N-terminal gastrin fragments on the proliferation of cancer
cell lines.

Methodology (general protocol):

¢ Cell Culture: Human cancer cell lines (e.g., DLD-1, HT-29 colon cancer cells) are cultured in
appropriate media supplemented with fetal bovine serum.

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

e Serum Starvation: To synchronize the cell cycle, the culture medium is replaced with a
serum-free or low-serum medium for 24 hours.

o Treatment: The cells are then treated with various concentrations of the synthetic N-terminal
gastrin fragment for a specified period (e.g., 24, 48, 72 hours). Positive and negative controls
are included.

o Proliferation Assessment: Cell proliferation is measured using assays such as:
o MTT Assay: Measures the metabolic activity of viable cells.
o BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
o Direct Cell Counting: Using a hemocytometer or automated cell counter.

o Data Analysis: The results are expressed as a percentage of the control, and dose-response
curves are generated. Statistical analysis is performed to determine significant differences.

Conclusion and Future Directions

The N-terminal fragments of Gastrin |, once considered inert byproducts, are now recognized
as biologically active peptides with a potential role in gastrointestinal physiology and
pathophysiology. Their most established function is the inhibition of gastric acid secretion, a
finding with potential therapeutic implications for conditions of hyperacidity. The role of these
fragments in cell proliferation and apoptosis is more complex and appears to be cell-type
specific, warranting further investigation, particularly in the context of cancer biology.
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The critical next steps in this field of research are the definitive identification and
characterization of the receptor(s) that mediate the effects of these N-terminal fragments.
Elucidating their downstream signaling pathways will be paramount to a comprehensive
understanding of their biological significance and for the rational design of novel therapeutic
agents that can selectively modulate their activity. The development of specific antagonists for
these putative receptors could offer new avenues for the treatment of gastrointestinal disorders
and malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Progastrin - Wikipedia [en.wikipedia.org]

» 2. Posttranslational processing of progastrin - PubMed [pubmed.ncbi.nim.nih.gov]
» 3. researchgate.net [researchgate.net]

e 4. researchgate.net [researchgate.net]

e 5. mdpi.com [mdpi.com]

e 6. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. The N-terminal tridecapeptide fragment of gastrin-17 inhibits gastric acid secretion -
PubMed [pubmed.nchbi.nim.nih.gov]

» 8. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 9. N-terminal tryptic fragment of big gastrin. Metabolism and failure to influence gastrin 17-
evoked acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

e 10. benzon-foundation.dk [benzon-foundation.dk]
e 11. Gastrin and gastric epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Glycine-extended gastrin inhibits apoptosis in colon cancer cells via separate activation
of Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15616311?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Progastrin
https://pubmed.ncbi.nlm.nih.gov/19960379/
https://www.researchgate.net/figure/Proposed-model-of-gastrin-processing-Progastrin-is-initially-endoproteolytically-cleaved_fig1_11406246
https://www.researchgate.net/figure/Molecular-forms-of-gastrin-71-34-17-and-14-in-normogastrinemic-serum-or-plasma_fig2_352829226
https://www.mdpi.com/2227-9059/12/4/885
https://pmc.ncbi.nlm.nih.gov/articles/PMC5350173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5350173/
https://pubmed.ncbi.nlm.nih.gov/6669738/
https://pubmed.ncbi.nlm.nih.gov/6669738/
https://pubmed.ncbi.nlm.nih.gov/28275110/
https://pubmed.ncbi.nlm.nih.gov/28275110/
https://pubmed.ncbi.nlm.nih.gov/6689677/
https://pubmed.ncbi.nlm.nih.gov/6689677/
https://benzon-foundation.dk/wp-content/uploads/2016/01/s53-abstracts.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2269421/
https://pubmed.ncbi.nlm.nih.gov/16442704/
https://pubmed.ncbi.nlm.nih.gov/16442704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 13. Bioactivity of analogs of the N-terminal region of gastrin-17 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. The Structure of Bioactive Analogs of the N-Terminal Region of Gastrin-17 - PMC
[pmc.ncbi.nlm.nih.gov]

e 15. H. pylori-induced apoptosis in human gastric cancer cells mediated via the release of AIF
from mitochondria - PMC [pmc.ncbi.nim.nih.gov]

e 16. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS
Generation - PMC [pmc.ncbi.nlm.nih.gov]

e 17. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
o 18. Reactome | Gastrin-CREB signalling pathway via PKC and MAPK [reactome.org]
e 19. researchgate.net [researchgate.net]

e 20. Gastrin induces sodium-hydrogen exchanger 3 phosphorylation and mTOR activation via
a phosphoinositide 3-kinase-/protein kinase C-dependent but AKT-independent pathway in
renal proximal tubule cells derived from a normotensive male human - PubMed
[pubmed.ncbi.nim.nih.gov]

» 21. Gastrin inhibits a novel, pathological colon cancer signaling pathway involving EGR1,
AE2 and P-ERK - PMC [pmc.ncbi.nim.nih.gov]

e 22. Targeting PIBK/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer | MDPI
[mdpi.com]

 To cite this document: BenchChem. [The Ambiguous Role of Gastrin | N-Terminal
Fragments: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616311#biological-significance-of-gastrin-i-n-
terminal-fragment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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